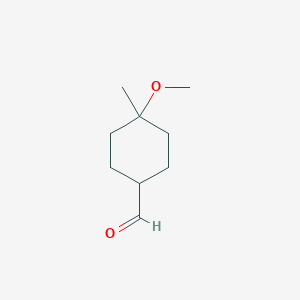

4-Methoxy-4-methylcyclohexane-1-carbaldehyde

Description

4-Methoxy-4-methylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a methoxy (-OCH₃) and a methyl (-CH₃) group at the 4-position of the ring, along with a carbaldehyde (-CHO) group at position 1. The methoxy group acts as an electron-donating substituent, modulating the electrophilicity of the aldehyde, while the methyl group contributes to steric hindrance and conformational stability .

Properties

IUPAC Name |

4-methoxy-4-methylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(11-2)5-3-8(7-10)4-6-9/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQCVROSPMFDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxy-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane derivatives.

Methoxylation: Introduction of the methoxy group at the 4-position.

Methylation: Addition of the methyl group at the 4-position.

Formylation: Introduction of the aldehyde group at the 1-position.

The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

4-Methoxy-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C9H16O2

- Molecular Weight: 156.23 g/mol

- IUPAC Name: 4-methoxy-4-methylcyclohexane-1-carbaldehyde

- Chemical Structure: The compound features a cyclohexane ring with a methoxy group and an aldehyde functional group, which contributes to its reactivity and utility in synthesis.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of:

- Pharmaceuticals: It is utilized in the development of various therapeutic agents due to its functional groups that facilitate further chemical transformations.

- Agrochemicals: The compound's reactivity allows it to be used in synthesizing pesticides and herbicides.

Biological Studies

The compound has been investigated for its biological activity:

- Enzyme-Catalyzed Reactions: It plays a role in studying metabolic pathways involving aldehydes.

- Antimicrobial Activity: Research indicates that it exhibits moderate antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Toxicological Research

Toxicological assessments have shown that while the compound has low acute toxicity (LD50 > 1000 mg/kg), further studies are necessary to evaluate chronic exposure effects. This is crucial for understanding its safety profile in pharmaceutical applications.

Industrial Applications

In industry, this compound is used for:

- Fragrance and Flavor Production: Its unique scent profile makes it suitable for use in perfumes and flavorings.

- Specialty Chemicals: It serves as a building block for various chemical products, enhancing the efficiency of industrial processes.

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The findings suggest its potential as a lead compound for developing new antibacterial formulations.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving rodent models, doses of the compound were administered to evaluate acute toxicity levels. The results indicated a high threshold for toxicity, supporting its safety for potential pharmaceutical applications but underscoring the need for long-term studies.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following compounds are structurally related to 4-Methoxy-4-methylcyclohexane-1-carbaldehyde, differing in substituents, ring saturation, or functional groups:

Key Observations:

- Ring Saturation : Saturated rings (e.g., 4-Methoxycyclohexane-1-carbaldehyde) exhibit reduced reactivity compared to unsaturated analogs (e.g., 4-Methyl-3-cyclohexene-1-carbaldehyde), where conjugation with the aldehyde enhances electrophilicity .

- Substituent Effects : The 4-methoxy-4-methyl combination in the target compound creates both electronic and steric modulation. In contrast, hydroxy-alkyl substituents (e.g., Lyral derivatives) increase hydrophilicity and are used in fragrances .

Biological Activity

4-Methoxy-4-methylcyclohexane-1-carbaldehyde is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This compound, characterized by its unique structural features, including a methoxy group and an aldehyde functional group, is being studied for its interactions with various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity assessments, and potential therapeutic applications.

- Molecular Formula : C9H16O2

- Molecular Weight : 156.2 g/mol

- CAS Number : 1849301-59-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Additionally, the methoxy and methyl groups may influence the compound's overall reactivity and interactions with other biomolecules.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of cyclohexanecarbaldehyde have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Cytotoxicity Studies

A study assessing the cytotoxic effects of related compounds has shown varying degrees of toxicity in yeast and human lung epithelial cells. Although specific data on this compound is limited, it is hypothesized that it may exhibit moderate cytotoxicity based on structural similarities with other tested compounds .

Toxicity Assessment

Toxicological evaluations are crucial for understanding the safety profile of any chemical compound. Preliminary studies suggest that while this compound may have moderate toxicity, further research is needed to elucidate its full toxicological profile. The compound's metabolites could potentially exhibit different toxicity profiles than the parent compound itself .

Case Studies and Research Findings

Potential Applications

Given its biological activities, this compound could have several applications in:

- Pharmaceutical Development : As a precursor for synthesizing new therapeutic agents.

- Agricultural Chemistry : For developing antimicrobial agents that can protect crops from bacterial infections.

- Chemical Industry : In the formulation of fragrances or flavoring agents due to its unique aromatic properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.